![molecular formula C13H15N5O2 B2890698 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea CAS No. 338418-53-4](/img/structure/B2890698.png)
3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N’-phenylurea, is a derivative of 1,2,4-triazole . It has been reported that 1,2,4-triazole derivatives exhibit promising anticancer activities . The primary targets of these compounds are often cancer cells, including MCF-7, Hela, and A549 . They interact with these cells, leading to cytotoxic effects .
Mode of Action
The compound interacts with its targets (cancer cells) by binding to the aromatase enzyme, a possible target . The binding of the compound to the enzyme inhibits its function, leading to a decrease in the proliferation of cancer cells . This interaction results in the compound’s cytotoxic activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the proliferation of cancer cells . By inhibiting the aromatase enzyme, the compound disrupts the synthesis of estrogen, a hormone that promotes the growth of certain types of cancer cells . This disruption leads to a decrease in the proliferation of these cells .
Pharmacokinetics
It is noted that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of their pharmacokinetics .
Result of Action
The compound exhibits cytotoxic activity against cancer cells . Specifically, it has been reported to show promising cytotoxic activity against the Hela cell line . The compound’s interaction with the aromatase enzyme leads to a decrease in the proliferation of these cells .
Action Environment
The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid , suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.
Actividad Biológica
The compound 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea , also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea , has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C13H15N5O2, with a molar mass of approximately 273.29 g/mol. The structure includes a triazole ring, which is known for enhancing biological activity through various mechanisms such as hydrogen bonding and enzyme modulation.
Property | Value |
---|---|
Molecular Formula | C13H15N5O2 |
Molar Mass | 273.29 g/mol |
IUPAC Name | N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea |
CAS Number | 338418-53-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole moiety facilitates interactions with enzymes or receptors, potentially modulating their activity. Some studies suggest that compounds with triazole rings can act as agonists for specific receptors, influencing pathways related to cancer and inflammation .
Anticancer Activity
Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, a study demonstrated that analogs of triazole showed inhibitory activity against hepatocellular carcinoma cell lines (Huh7) with a high selectivity index (SI). The cytotoxicity was evaluated using the MTT assay across various cancer cell lines including HepG2 and A549 .
Table: Cytotoxicity Results Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Analog | HepG2 | 5.02 |
Triazole Analog | A549 | 9.81 |
Sorafenib | HepG2 | 5.97 |
Doxorubicin | HepG2 | 0.59 |
These findings highlight the potential for developing new anticancer agents based on the triazole structure.
Antioxidant Activity
In addition to anticancer properties, the compound has been investigated for its antioxidant capabilities. A study employing the hydrogen peroxide free-radical inhibition method found that similar compounds displayed moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid .
Synthesis and Evaluation
One notable study synthesized a series of triazole-cored analogs tethering aryl urea and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance both potency and selectivity against cancer cells while maintaining a favorable safety profile .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies suggest that substituents on the phenyl ring significantly influence the anti-HepG2 activity. Compounds capable of forming hydrogen bonds with conserved regions in kinases exhibited enhanced biological activity .
Propiedades
IUPAC Name |
ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXMUXNSFBMHL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.